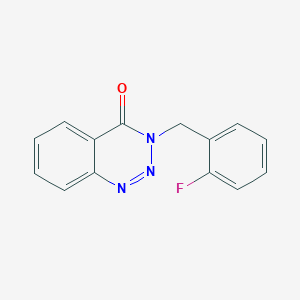![molecular formula C16H18ClNO2 B5159906 6-chloro-3-[(3-methyl-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B5159906.png)
6-chloro-3-[(3-methyl-1-piperidinyl)methyl]-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-3-[(3-methyl-1-piperidinyl)methyl]-4H-chromen-4-one is a chemical compound with potential therapeutic applications. It belongs to the class of chromenone derivatives, which are known for their diverse biological activities. The compound exhibits interesting pharmacological properties, making it an attractive target for scientific research.
Mechanism of Action
The exact mechanism of action of 6-chloro-3-[(3-methyl-1-piperidinyl)methyl]-4H-chromen-4-one is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been found to interact with the GABAergic system, which plays a role in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
6-chloro-3-[(3-methyl-1-piperidinyl)methyl]-4H-chromen-4-one has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to have anticonvulsant activity in animal models of epilepsy. In addition, the compound has been found to have neuroprotective effects, including the ability to reduce oxidative stress and prevent neuronal cell death.
Advantages and Limitations for Lab Experiments
One of the advantages of studying 6-chloro-3-[(3-methyl-1-piperidinyl)methyl]-4H-chromen-4-one in the laboratory is that it exhibits a range of pharmacological properties, making it a versatile compound for testing in different experimental models. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects on specific targets.
Future Directions
There are several future directions for research on 6-chloro-3-[(3-methyl-1-piperidinyl)methyl]-4H-chromen-4-one. One area of interest is its potential as a neuroprotective agent. Further studies are needed to determine its mechanism of action and to investigate its effects on neuronal cell death in different models of neurodegenerative disease. Another area of interest is its potential as an anti-inflammatory agent. Studies are needed to investigate its effects on specific inflammatory pathways and to determine its efficacy in different animal models of inflammation. Finally, there is potential for the development of novel derivatives of 6-chloro-3-[(3-methyl-1-piperidinyl)methyl]-4H-chromen-4-one with improved pharmacological properties.
Synthesis Methods
The synthesis of 6-chloro-3-[(3-methyl-1-piperidinyl)methyl]-4H-chromen-4-one involves the reaction of 3-methyl-1-piperidinemethanol with 6-chloro-4H-chromen-4-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification.
Scientific Research Applications
6-chloro-3-[(3-methyl-1-piperidinyl)methyl]-4H-chromen-4-one has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anticonvulsant activities. The compound has also been evaluated for its potential as a neuroprotective agent and for its ability to modulate the immune system. These pharmacological properties make it a promising candidate for the treatment of various neurological and inflammatory disorders.
properties
IUPAC Name |
6-chloro-3-[(3-methylpiperidin-1-yl)methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c1-11-3-2-6-18(8-11)9-12-10-20-15-5-4-13(17)7-14(15)16(12)19/h4-5,7,10-11H,2-3,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYWGQHPSUSCJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=COC3=C(C2=O)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-[(3-methylpiperidin-1-yl)methyl]chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-phenylacetamide](/img/structure/B5159826.png)

![1-(2-furylmethyl)-5,7-dimethyl-3-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5159829.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5159831.png)


![methyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B5159862.png)
![1-(4-chloro-3-fluorobenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5159865.png)
![ethyl 7-cyclopropyl-1-methyl-3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5159873.png)

![N-(2-methyl-2-propen-1-yl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5159890.png)
![4-methoxy-N-(2-[5-(3-nitrophenyl)-2-furyl]-1-{[(4-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5159911.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methyl-N-phenylbenzenesulfonamide](/img/structure/B5159917.png)
![methyl 1-[4-(ethoxycarbonyl)phenyl]-2-methyl-4-(4-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5159922.png)